2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide
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Overview
Description
2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development
Preparation Methods
The synthesis of 2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide involves several steps. One common method starts with the preparation of 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate . The resulting 4-hydroxyquinoline is then subjected to further reactions to introduce the methanesulfonylprop-2-en-1-yl group and the carboxamide functionality. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the quinoline ring or the methanesulfonylprop-2-en-1-yl group .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anti-cancer agent, with studies indicating its effectiveness against various cancer cell lines . Additionally, it has applications in the development of new pharmaceuticals due to its ability to interact with specific molecular targets . In industry, it is used in the synthesis of dyes, catalysts, and other materials .
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to bind to these targets, inhibiting their activity and leading to various biological effects . The methanesulfonylprop-2-en-1-yl group enhances its binding affinity and specificity, making it a potent inhibitor of certain pathways involved in disease processes .
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide include other quinoline derivatives like 4-hydroxyquinoline and 2-hydroxyquinoline . These compounds share the quinoline core but differ in their substituents, which can significantly impact their biological activity and applications.
Properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-21(19,20)8-4-7-15-14(18)11-9-13(17)16-12-6-3-2-5-10(11)12/h2-6,8-9H,7H2,1H3,(H,15,18)(H,16,17)/b8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSCILXMFNNERQ-XBXARRHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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